8-Bromo-2,4-dihydroxyquinoline-3-carbonitrile
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Overview
Description
8-Bromo-2,4-dihydroxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 8th position, hydroxyl groups at the 2nd and 4th positions, and a carbonitrile group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,4-dihydroxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and cyanating agents like copper(I) cyanide (CuCN) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,4-dihydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dihydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can chelate metal ions, disrupting essential metal-dependent processes in microbial cells. Additionally, it can intercalate into DNA, inhibiting the replication and transcription processes, which is crucial for its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
8-Bromo-2,4-dichloroquinazoline: Contains chlorine atoms instead of hydroxyl groups.
Uniqueness
8-Bromo-2,4-dihydroxyquinoline-3-carbonitrile is unique due to the presence of both hydroxyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C10H5BrN2O2 |
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Molecular Weight |
265.06 g/mol |
IUPAC Name |
8-bromo-4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O2/c11-7-3-1-2-5-8(7)13-10(15)6(4-12)9(5)14/h1-3H,(H2,13,14,15) |
InChI Key |
WQEGRUWOZJRKBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C(=C2O)C#N |
Origin of Product |
United States |
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